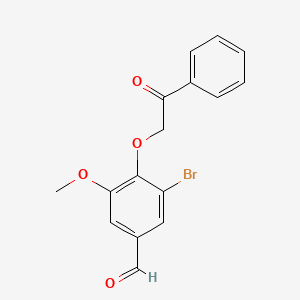
1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione” is a derivative of xanthine . Xanthine is a purine base found in most human body tissues and fluids, as well as in other organisms . Several stimulants are derived from xanthine, including caffeine, theophylline, and theobromine .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It is a xanthine molecule (a type of purine) that has three methyl groups (CH3) attached, as well as a naphthalen-1-ylmethylsulfanyl group .Wissenschaftliche Forschungsanwendungen
Polymorphism and Hydrogen Bond Interactions
Studies on polymorphs of similar aromatic compounds have demonstrated distinguishable C–H⋯O hydrogen bond interactions, which could be relevant for understanding the crystalline properties and solubility of related chemicals like 1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione (B. R. Jali, Marjit W. Singh, & J. Baruah, 2011).
Synthetic Methods and Polymerization
Innovative synthetic approaches and polymerization methods involving naphthalene derivatives have been explored, leading to the creation of new materials with potential applications in medical devices, coatings, and more. The efficiency and environmental friendliness of these methods can contribute to the development of sustainable materials (S. Mallakpour & Z. Rafiee, 2007).
Anticancer Activity
Research into purine derivatives has shown significant potential in the development of new anticancer drugs. Specific compounds have demonstrated efficacy against various cancer cell lines, suggesting that this compound could serve as a scaffold for designing novel anticancer agents (A. Zagórska et al., 2021).
Chemosensors for Metal Ions
The development of naphthoquinone-based chemosensors for transition metal ions demonstrates the compound's potential application in environmental monitoring and metal ion detection. These chemosensors exhibit selectivity towards specific metal ions, indicating the usefulness of related compounds in analytical chemistry and environmental science (Prajkta Gosavi-Mirkute et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione involves the condensation of 1,3,9-trimethylxanthine with naphthalen-1-ylmethylthiol, followed by oxidation and cyclization reactions.", "Starting Materials": [ "1,3,9-trimethylxanthine", "naphthalen-1-ylmethylthiol", "potassium permanganate", "sodium hydroxide", "sulfuric acid", "water", "ethyl acetate" ], "Reaction": [ "1. Dissolve 1,3,9-trimethylxanthine and naphthalen-1-ylmethylthiol in sulfuric acid.", "2. Heat the mixture to 80-90°C for 2-3 hours to allow for condensation.", "3. Cool the mixture and add water to precipitate the product.", "4. Filter and wash the product with water.", "5. Dissolve the product in sodium hydroxide solution and add potassium permanganate.", "6. Stir the mixture at room temperature for 1 hour to oxidize the thiol group to a sulfonic acid.", "7. Acidify the mixture with sulfuric acid to pH 2-3.", "8. Extract the product with ethyl acetate.", "9. Dry the organic layer with anhydrous sodium sulfate.", "10. Concentrate the organic layer to obtain the final product." ] } | |
| 897453-63-3 | |
Molekularformel |
C19H18N4O2S |
Molekulargewicht |
366.44 |
IUPAC-Name |
1,3,9-trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C19H18N4O2S/c1-21-16-15(17(24)23(3)19(25)22(16)2)20-18(21)26-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
UXWWMJLDUXSUMZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=CC4=CC=CC=C43 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17,18-Dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B2457220.png)
![3-(4-Chlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B2457221.png)
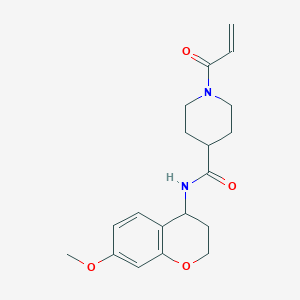
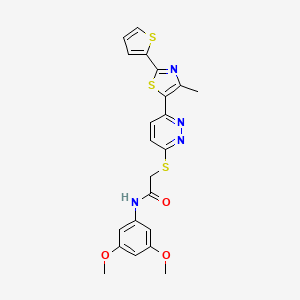
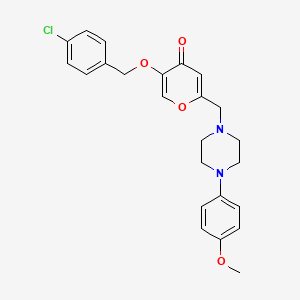
![(E)-N'-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide](/img/structure/B2457226.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B2457228.png)
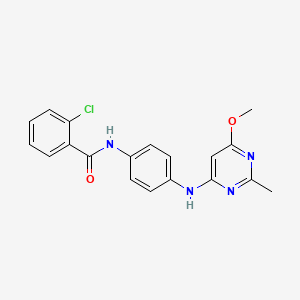
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2457231.png)
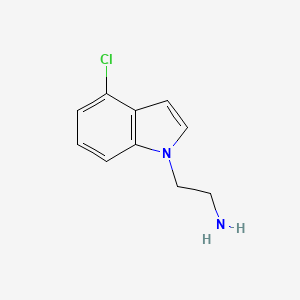
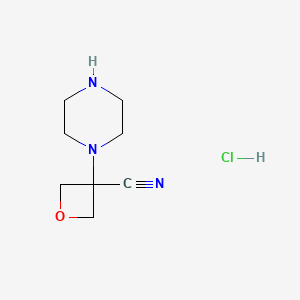
![Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2457236.png)

